molecular formula C21H30N6O B12125364 6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B12125364
M. Wt: 382.5 g/mol
InChI Key: YOFZYRBTBVRWFU-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications. Its structure consists of a quinazoline core fused with a triazinyl group and an ethoxy-methyl side chain.
  • Quinazolines are known for their biological activities, including antitumor, antiviral, and anti-inflammatory properties.
  • Properties

    Molecular Formula

    C21H30N6O

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    6-ethoxy-4-methyl-N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

    InChI

    InChI=1S/C21H30N6O/c1-4-28-16-9-10-18-17(11-16)15(3)24-21(25-18)26-20-22-12-27(13-23-20)19-8-6-5-7-14(19)2/h9-11,14,19H,4-8,12-13H2,1-3H3,(H2,22,23,24,25,26)

    InChI Key

    YOFZYRBTBVRWFU-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4C)C

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that ongoing research may reveal additional applications and mechanisms related to this compound

    Biological Activity

    The compound 6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

    • Molecular Formula : C21H30N6O
    • Molecular Weight : 402.51 g/mol
    • Structure : The compound features a quinazoline core with an ethoxy group and a tetrahydrotriazine moiety, which are significant for its biological interactions.

    Biological Activity Overview

    The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition.

    Anticancer Activity

    Studies have shown that quinazoline derivatives can exhibit notable cytotoxic effects against various cancer cell lines. For instance:

    • Cytotoxicity Assays : Compounds similar to 6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine were tested against human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These studies typically report IC50 values ranging from low micromolar to submicromolar concentrations indicating significant potency against tumor cells .

    Enzyme Inhibition

    The compound's ability to inhibit specific kinases is also of interest:

    • Kinase Inhibition Studies : Research indicates that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds structurally related to 6-ethoxy derivatives have been shown to inhibit DYRK1A and GSK3β kinases effectively . Such inhibition can lead to disrupted signaling pathways critical for tumor growth.

    Case Studies

    • Study on Quinazoline Derivatives :
      • A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. The study reported that certain compounds exhibited IC50 values in the range of 1 µM to 3 µM across different cancer cell lines .
    • HDAC Inhibition :
      • Another study focused on the role of quinazolines as histone deacetylase (HDAC) inhibitors. These compounds demonstrated selective HDAC6 inhibition with significant effects on acetylation levels in vitro . This mechanism is crucial for regulating gene expression in cancer cells.

    Data Table: Biological Activity Summary

    Biological ActivityCell Line/TargetIC50 Value (µM)Reference
    CytotoxicityMCF-71 - 3
    CytotoxicityHCT1161 - 3
    Kinase InhibitionDYRK1ASubmicromolar
    Kinase InhibitionGSK3βSubmicromolar
    HDAC InhibitionHDAC6Submicromolar

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